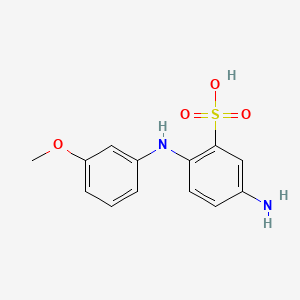

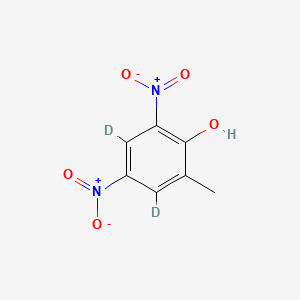

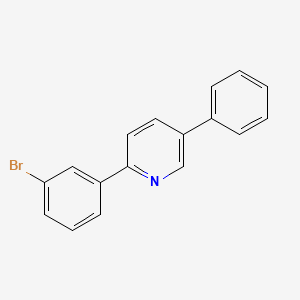

![molecular formula C11H7ClN2O2 B1494405 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 80550-76-1](/img/structure/B1494405.png)

2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

Overview

Description

“2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of benzofuro[2,3-d]pyrimidines . These compounds have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the transformation of shikimic acid to methyl 3-dehydroshikimate (3-MDHS), and then to multi-functionalized methyl 2-amino-3-cyanobenzofuran-5-carboxylate . This process is facilitated by a transition metal-free method .Molecular Structure Analysis

While specific structural data for “2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is not available, related compounds such as 2-[(2-phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid have been characterized .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized and screened against Mycobacteria as potential antitubercular agents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, 2-[(2-phenyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetic acid has a molecular formula of C18H12N2O3S, an average mass of 336.365 Da, and a monoisotopic mass of 336.056854 Da .Scientific Research Applications

Organic Synthesis Building Blocks

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of novel heterocyclic systems, which are crucial in the development of new pharmaceuticals and materials. Researchers can utilize this compound to synthesize a wide array of derivatives, potentially leading to the discovery of new bioactive molecules .

Electron-Transport-Type Hosts for OLEDs

In the field of electronics, particularly for organic light-emitting diodes (OLEDs), this compound can be used to develop high triplet energy hosts. These hosts are essential for creating efficient blue phosphorescent OLEDs, which are a key component in display and lighting technologies. The electron-transport properties of this compound make it an excellent candidate for enhancing the performance of OLED devices .

Fungicidal Agents

The structure of “2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is conducive to the design and synthesis of fungicidal agents. By serving as a template for bioisosterism, it can lead to the creation of compounds with significant fungicidal activity, which is vital for protecting crops and ensuring food security .

Chemical Space Exploration

This compound can be included in chemical libraries used for virtual screening in drug discovery. Its inclusion expands the chemical space, increasing the chances of identifying novel hits with unique pharmacological properties. This is particularly useful in the early stages of drug development, where diversity and novelty are highly sought after .

Bioisostere Development

As a bioisostere, this compound can replace other functional groups in drug molecules to improve their pharmacokinetic and pharmacodynamic properties. This can lead to the development of drugs with better efficacy, reduced toxicity, and improved stability .

Material Science Research

In material science, the compound’s structure can be exploited to create new materials with desirable properties such as increased durability, conductivity, or biocompatibility. This has implications for a variety of applications, from electronics to biomedical devices .

Computational Chemistry Tools

The compound can be used in computational chemistry to develop prediction models for chemical reactions. By understanding its reactivity, scientists can predict the outcomes of complex chemical reactions, which is invaluable for designing efficient synthetic routes and reducing experimental trial and error .

Photodynamic Therapy Agents

Lastly, derivatives of this compound could be explored as potential agents for photodynamic therapy (PDT). By harnessing its ability to generate reactive oxygen species upon light activation, it could be used to develop treatments that selectively target and destroy cancer cells .

Mechanism of Action

Mechanism of Action of 2-(chloromethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one

Target of Action The primary target of the compound 2-(chloromethyl)1Similar compounds have been reported to inhibit the epidermal growth factor receptor (egfr) tyrosine kinase and Poly ADP ribose polymerase-1 (PARP-1) . These proteins play crucial roles in various cellular processes such as DNA damage repair, gene transcription, and cell apoptosis .

Mode of Action The exact mode of action of 2-(chloromethyl)1Similar compounds have been shown to inhibit their targets, leading to disruption of the associated cellular processes .

Biochemical Pathways The biochemical pathways affected by 2-(chloromethyl)1Compounds with similar structures have been reported to affect the dna damage repair pathway by inhibiting parp-1 .

Pharmacokinetics The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(chloromethyl)1. These properties are crucial in determining the bioavailability of the compound.

Result of Action The molecular and cellular effects of 2-(chloromethyl)1Similar compounds have been reported to inhibit the repair of dna single-strand breakage and aggravate dna double-strand breakage by inhibiting parp-1 activity, and promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Action Environment The influence of environmental factors on the action, efficacy, and stability of 2-(chloromethyl)1

Future Directions

The future directions in the study of benzofuro[2,3-d]pyrimidines could involve further exploration of their potential biological activities, such as their antimicrobial, antitubercular, and anticancer properties . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name |

2-(chloromethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-5-8-13-9-6-3-1-2-4-7(6)16-10(9)11(15)14-8/h1-4H,5H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFOEOBMLILAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406232 | |

| Record name | 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |

CAS RN |

80550-76-1 | |

| Record name | 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

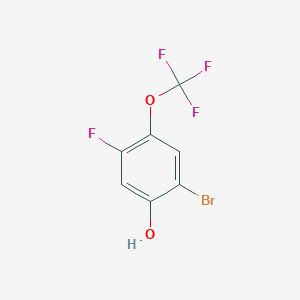

![3-o-Methyl-D-glucose,[methyl-14c]](/img/structure/B1494334.png)

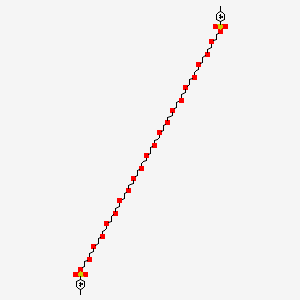

![(2S)-1-[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1494345.png)

![6-(2-Deoxy-5-O-DMT-b-D-ribofuranosyl)-3,4-dihydro-8H-pyrimido-[4,5-c][1,2]oxazin-7-one](/img/structure/B1494349.png)

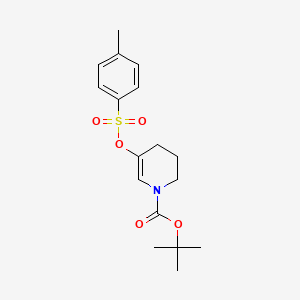

![Dibenzo[cde:opq]rubicene](/img/structure/B1494377.png)